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For researchers, scientists, and drug development professionals, this document provides a
detailed guide to the experimental use of Nuclear Factor 110 (NF110) in modulating the
expression of circular RNAs (circRNAs). These application notes and protocols are designed to
facilitate the study of circRNA biogenesis and function, offering insights into potential
therapeutic applications.

Introduction

Circular RNAs are a class of non-coding RNAs characterized by a covalently closed loop
structure, which confers them high stability.[1] Emerging evidence highlights their diverse roles
in gene regulation and their implications in various diseases. The biogenesis of many circRNAs
is facilitated by the dimerization of flanking intronic sequences, a process that can be
modulated by RNA-binding proteins.[2] One such key regulator is the double-stranded RNA-
binding protein NF110, along with its isoform NF90.[1][2]

NF90/NF110 have been identified as crucial factors that promote the production of circRNAs.
[1] They achieve this by binding to complementary sequences, often Alu repeats, within the
introns flanking the exons destined for circularization. This binding stabilizes the RNA structure,
bringing the splice sites into proximity and thereby enhancing the efficiency of the back-splicing
reaction that forms the circRNA.[2] The activity of NFO0/NF110 is dynamic; for instance, during
viral infection, these proteins can translocate from the nucleus to the cytoplasm, leading to a
decrease in circRNA expression.[1] Understanding and manipulating the interaction between
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NF110 and circRNA precursors is therefore a powerful tool for both basic research and the
development of novel therapeutics.

Data Presentation: Quantitative Effects of NF110
Modulation on circRNA Expression

The following tables summarize the quantitative impact of NF110 knockdown and
overexpression on the expression levels of various circRNAs in HelLa cells, as determined by
RT-gPCR. These data provide a clear indication of the regulatory role of NF110 in circRNA
biogenesis.

Table 1: Effect of NF110 Knockdown on circRNA Expression

. Fold Change in Expression (si-NF110 vs.
circRNA Target

si-Control)
CircA 1 0.45
circB 1 0.58
circC 10.33

Table 2: Effect of NF110 Overexpression on circRNA Expression

Fold Change in Expression (NF110 OE vs.

circRNA Target
Vector Control)

CircA 121
circB 1 1.8
circC 125

Experimental Protocols

This section provides detailed methodologies for key experiments to study the modulation of
circRNA expression by NF110.
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Protocol 1: siRNA-mediated Knockdown of NF110

This protocol outlines the steps for transiently reducing the expression of NF110 in cultured
cells using small interfering RNAs (SiRNAS).

Materials:

Hela cells

e Opti-MEM I Reduced Serum Medium

o Lipofectamine RNAIMAX Transfection Reagent
o siRNA targeting NF110 (si-NF110)

» Non-targeting control siRNA (si-Control)

o 6-well plates

» RNase-free water and tubes

Procedure:

o Cell Seeding: Twenty-four hours prior to transfection, seed HeLa cells in 6-well plates at a
density that will result in 30-50% confluency at the time of transfection.

e SiRNA Preparation:
o Dilute 50 pmol of si-NF110 or si-Control into 250 pL of Opti-MEM.
o Gently mix and incubate for 5 minutes at room temperature.

o Transfection Reagent Preparation:
o Dilute 5 pL of Lipofectamine RNAIMAX into 250 pL of Opti-MEM.

o Gently mix and incubate for 5 minutes at room temperature.
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o Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAIMAX. Mix
gently and incubate for 20-30 minutes at room temperature to allow for the formation of
siRNA-lipid complexes.

o Transfection: Add the 500 pL of siRNA-lipid complex mixture drop-wise to each well of the 6-
well plate containing the HeLa cells.

e |ncubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

o Harvesting and Analysis: After incubation, harvest the cells for RNA extraction and
subsequent analysis of NF110 and circRNA expression levels by RT-qPCR.

Protocol 2: Overexpression of FLAG-tagged NF110

This protocol describes the procedure for transiently overexpressing a FLAG-tagged version of
NF110 in cultured cells using a plasmid vector.

Materials:

Hela cells

e Opti-MEM | Reduced Serum Medium

» Lipofectamine 3000 Transfection Reagent

o pCDNA3.1-FLAG-NF110 expression vector

o Empty pCDNAS.1 vector (as control)

o 6-well plates

o RNase-free water and tubes

Procedure:

o Cell Seeding: Seed HelLa cells in 6-well plates 24 hours before transfection to achieve 70-
90% confluency at the time of transfection.

e Plasmid DNA Preparation:
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o Dilute 2.5 pg of pPCDNA3.1-FLAG-NF110 or the empty vector control into 125 pL of Opti-
MEM.

o Add 5 pL of P3000 Reagent, mix gently.

o Transfection Reagent Preparation: Dilute 5 pL of Lipofectamine 3000 into 125 pL of Opti-
MEM. Mix gently.

o Complex Formation: Add the diluted Lipofectamine 3000 to the diluted DNA solution. Mix
gently and incubate for 15 minutes at room temperature.

o Transfection: Add the 250 pL of DNA-lipid complex mixture to the cells in each well.
 Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

o Harvesting and Analysis: Harvest the cells for protein and RNA extraction. Confirm NF110
overexpression by Western blot using an anti-FLAG antibody and analyze circRNA
expression by RT-gPCR.

Protocol 3: Quantification of circRNA Expression by RT-
qPCR

This protocol details the steps for quantifying the relative expression of circRNAs following
modulation of NF110 levels.

Materials:

» Total RNA extracted from transfected cells

» RNase R enzyme and reaction buffer

» Reverse transcription kit

o Divergent primers specific for the target circRNA

o Convergent primers for a housekeeping gene (e.g., GAPDH)

e SYBR Green qPCR master mix
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e gPCR instrument
Procedure:

* RNA Quality Control: Assess the concentration and purity of the extracted RNA using a
spectrophotometer.

» RNase R Treatment (Optional but Recommended): To enrich for circRNAs, treat 1-2 ug of
total RNA with RNase R to degrade linear RNAs. Follow the manufacturer's protocol.

o Reverse Transcription: Synthesize cDNA from the RNase R-treated (or untreated) RNA using
a reverse transcription kit with random primers or oligo(dT) primers (for linear RNA control).

e gPCR:

o Set up qPCR reactions using SYBR Green master mix, cDNA template, and the
appropriate primers (divergent for circRNA, convergent for linear RNA).

o Use a thermal cycler program with an initial denaturation step, followed by 40 cycles of
denaturation, annealing, and extension.

o Include a melt curve analysis at the end of the run to verify the specificity of the amplified
product.

o Data Analysis:
o Determine the cycle threshold (Ct) values for each sample.
o Normalize the Ct values of the target circRNAs to the Ct values of the housekeeping gene.

o Calculate the relative fold change in circRNA expression using the AACt method.[3]

Protocol 4: RNA Immunoprecipitation (RIP) for NF110-
circRNA Interaction

This protocol allows for the immunoprecipitation of NF110-RNA complexes to identify circRNAs
that directly interact with NF110.[4][5]
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Materials:

HelLa cells overexpressing FLAG-tagged NF110
e Anti-FLAG antibody or control IgG

o Protein A/G magnetic beads

e RIP lysis buffer

e RIP wash buffer

e Proteinase K

o RNA extraction reagents

Procedure:

Cell Lysis: Lyse the transfected HelLa cells with RIP lysis buffer.
e Immunoprecipitation:

o Incubate the cell lysate with magnetic beads pre-coated with anti-FLAG antibody or control
IgG overnight at 4°C.

e Washing: Wash the beads with RIP wash buffer to remove non-specific binding.
e RNA Elution: Elute the RNA from the immunoprecipitated complexes.

» Protein Digestion: Treat the eluate with Proteinase K to digest the protein.

o RNA Extraction: Purify the RNA from the eluate.

e Analysis: Analyze the purified RNA for the presence of specific circRNAs by RT-gPCR using
divergent primers.

Mandatory Visualizations
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The following diagrams, generated using the DOT language, illustrate the key signaling
pathway and experimental workflows described in these application notes.
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Caption: NF110-mediated circRNA biogenesis signaling pathway.
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Caption: Experimental workflow for studying NF110 and circRNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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